molecular formula C6H6BrNO2S B1198654 4-Bromobenzenesulfonamide CAS No. 701-34-8

4-Bromobenzenesulfonamide

Cat. No. B1198654
CAS RN: 701-34-8
M. Wt: 236.09 g/mol
InChI Key: STYQHICBPYRHQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromobenzenesulfonamide and its derivatives involves several chemical reactions. One method includes the reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline to obtain an intermediate compound, which is further reacted with different electrophiles to yield target compounds. These processes are characterized using various spectroscopic techniques, such as FTIR, NMR, and mass spectrometry, to confirm the structure of the synthesized compounds (Riaz, 2020).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the chemical behavior of 4-Bromobenzenesulfonamide. Techniques like Density Functional Theory (DFT), HOMO-LUMO analysis, and molecular docking studies are used to predict the molecule's reactivity, stability, and interaction with biological targets. For instance, computational studies, including DFT and molecular docking, provide insights into the compound's potential enzyme inhibition ability and interaction with biological receptors (Sowrirajan et al., 2022).

Chemical Reactions and Properties

4-Bromobenzenesulfonamide participates in various chemical reactions, including those that lead to the synthesis of enzyme inhibitors. Its reactivity with different electrophiles under various conditions has been extensively studied, revealing its potential in generating a diverse array of bioactive compounds. These reactions are often facilitated by specific catalysts or conditions, such as sonication or phase-transfer catalysis, to enhance the reaction rate and yield (Abimannan et al., 2015).

Physical Properties Analysis

The physical properties of 4-Bromobenzenesulfonamide, including its solubility, melting point, and crystalline structure, are important for its application in synthesis and drug design. Crystallographic studies provide detailed information on the molecular and crystal structure, aiding in the understanding of its interactions and reactivity (Zhang et al., 2010).

Chemical Properties Analysis

The chemical properties of 4-Bromobenzenesulfonamide, such as its acidity, basicity, and reactivity towards various chemical reagents, are fundamental to its applications in organic synthesis and medicinal chemistry. Studies have explored its role as an intermediate in the synthesis of potential therapeutic agents, highlighting its versatility and potential in drug discovery (Abbasi et al., 2017).

Scientific Research Applications

Organic & Biomolecular Chemistry

  • Summary of the Application : 4-Bromobenzenesulfonamide is used in the synthesis of sulfonimidates, which are organosulfur compounds . Sulfonimidates have been utilized as

Organic & Biomolecular Chemistry

  • Summary of the Application : 4-Bromobenzenesulfonamide is used in the synthesis of sulfonimidates, which are organosulfur compounds . Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents .
  • Methods of Application : The synthesis of sulfonimidates involves the use of sulfur (II), sulfur (IV), and sulfur (VI) reagents . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
  • Results or Outcomes : The synthesis of these important sulfur-containing compounds has allowed the development of this class of organosulfur compounds to be intensively studied and flourish over time .

Metabolite of Ebrotidine

  • Summary of the Application : 4-Bromobenzenesulfonamide is a metabolite of ebrotidine, a new H2-receptor antagonist .

Preparation of Cobalt (III) Complexes

  • Summary of the Application : 4-Bromobenzenesulfonamide was used as a reagent in the preparation of cobalt (III) complexes of N,R-sulfonyldithiocarbimate anion .

Synthesis of Substituted-Phenylethynylbenzenesulfonamides

  • Summary of the Application : 4-Bromobenzenesulfonamide was used in the synthesis of 2-, 3- and 4- (substituted-phenylethynyl)benzenesulfonamides .

Safety And Hazards

4-Bromobenzenesulfonamide is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . It is recommended to avoid contact with skin and eyes, and not to breathe dust . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

While specific future directions for 4-Bromobenzenesulfonamide are not detailed in the search results, its use in the synthesis of various compounds suggests potential applications in chemical synthesis and drug development .

properties

IUPAC Name

4-bromobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYQHICBPYRHQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10220373
Record name 4-Bromobenzenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromobenzenesulfonamide

CAS RN

701-34-8
Record name 4-Bromobenzenesulfonamide
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Record name 4-Bromobenzenesulfonamide
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Record name 4-Bromobenzenesulfonamide
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Record name 4-Bromobenzenesulfonamide
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Record name 4-bromobenzene-1-sulfonamide
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Synthesis routes and methods I

Procedure details

The optically pure resin-bound secondary amine resin (from C) was swelled in DCM (200 mL). To the suspension was added pyridine (3.19 g) and then 4-bromophenylsulfonyl chloride (5.1 g, 20.0 millimole). The suspension was shaken overnight. The resin was filtered and washed with 3 portions of DCM, 3 portions of methanol, 3 portions of DCM, and 3 portions of methanol. The resin was dried in vacuo overnight.
[Compound]
Name
secondary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.19 g
Type
reactant
Reaction Step Two
Quantity
5.1 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

4-Bromobenzenesulfonyl chloride (1.0 g, 3.9 mmol), methanol/ammonia solution (5 mL, excess), and methanol (5 mL) were mixed together in a 25 mL-single neck flask and stirred overnight under a nitrogen atmosphere. In the morning, the reaction was concentrated under reduced vacuum to yield intermediate title compound (1.13 g, 100%) as a white solid. This material was used without further purification. Ion spray M.S. 235.9 (M*).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
251
Citations
MA Abbasi, A Anum, SZ Siddiqui, M Nazir… - Pharmaceutical …, 2022 - Springer
… In the present work, N-substitutions of N-(2,3-dihydro- 1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide (3) were carried out under the conditions demonstrated in Scheme 1 and …
Number of citations: 2 link.springer.com
M Bookwala, S Patel, PT Flaherty… - Acta Crystallographica …, 2022 - scripts.iucr.org
… of 4-bromo-N-(n-propylcarbamoyl)benzenesulfonamide used in situ formation of n-propylisocyanate from n-propylcarbamic chloride with direct capture by 4-bromobenzenesulfonamide …
Number of citations: 7 scripts.iucr.org
M Karabacak, M Çınar, A Çoruh, M Kurt - Journal of Molecular Structure, 2009 - Elsevier
… (I), 4-ClC 6 H 4 SO 2 NH 2 , 4-bromobenzenesulfonamide (II), 4-BrC 6 H 4 SO 2 NH 2 , and 4-… of the calculated and experimental vibrational spectra of 4-Bromobenzenesulfonamide …
Number of citations: 54 www.sciencedirect.com
VZ Rodrigues, S Naveen, NK Lokanath, PA Suchetan - IUCrData, 2016 - iucrdata.iucr.org
… ), we report herein the crystal structure of N-(4-bromophenyl)-4-bromobenzenesulfonamide. … ), we report herein the crystal structure of N-(4-bromophenyl)-4-bromobenzenesulfonamide. …
Number of citations: 3 iucrdata.iucr.org
GH Elgemeie, RA Mohamed, HA Hussein… - Acta Crystallographica …, 2015 - scripts.iucr.org
The title compound, C12H10BrN5O3S2·C3H7NO, displays an almost planar amine group. The interplanar angle between the rings is 31.72 (6). The residues are associated into …
Number of citations: 10 scripts.iucr.org
KL Lobb, PA Hipskind, JA Aikins… - Journal of medicinal …, 2004 - ACS Publications
… Compound 37 was synthesized from 2,4-dichloro- benzoic acid and 4-bromobenzenesulfonamide using RPS coupling procedure B. Yield = 66%. H NMR (250 MHz, DMSO-d 6 ): δ 7.90(…
Number of citations: 74 pubs.acs.org
D Branowska, W Wysocki, E Wolińska… - … Section C: Structural …, 2022 - scripts.iucr.org
… To a round-bottomed flask was added a solution of 4-bromobenzenesulfonamide (2a) (0.15 g, 0.63 mmol) in tetrahydrofuran (THF, 12 ml) and 60% NaH (0.06 g, 2.71 mmol). The …
Number of citations: 1 scripts.iucr.org
R Leechaisit, R Pingaew, V Prachayasittikul… - Bioorganic & medicinal …, 2019 - Elsevier
A library of bis-sulfonamides (9–26) were synthesized and tested for their aromatase inhibitory activities. Interestingly, all bis-sulfonamide derivatives inhibited the aromatase with IC 50 …
Number of citations: 21 www.sciencedirect.com
ZH Gong, J Yao, JF Ji, J Yang, T Xiang… - Medicinal Chemistry …, 2017 - Springer
A series of novel N-(5-phenyl-1H-pyrazol-3-yl)benzenesulfonamide derivatives (5a–5l) were synthesized and developed as potential BRAF V600E inhibitors. Among them, compound …
Number of citations: 4 link.springer.com
T Gelbrich, TL Threlfall… - … Section C: Crystal …, 2006 - scripts.iucr.org
… The larger rods were identified as the anilinium chloride adduct of N-phenyl-4-bromobenzenesulfonamide, and the smaller plates as N-phenyl-4-bromobenzenesulfonamide. …
Number of citations: 1 scripts.iucr.org

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